![molecular formula C12H11N3O2S B2719863 2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide CAS No. 905681-95-0](/img/structure/B2719863.png)
2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide, also known as OPSPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPSPA is a pyrimidine derivative, which has a sulfur atom attached to the pyrimidine ring and a phenylacetamide group attached to the nitrogen atom. This compound has shown promising results in various studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
Scientific Research Applications
Quantum Chemical Insights and Molecular Docking
The novel anti-COVID-19 molecule "2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide" has been synthesized and characterized, providing quantum chemical insights into its structure through NBO analysis and spectroscopic methods. Its antiviral potency was investigated by docking against SARS-CoV-2 protein, highlighting its potential as an antiviral agent with significant binding energy against the SARS-CoV-2 protease (S. Mary et al., 2020).
Crystal Structure Analysis
Research on the crystal structures of derivatives, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, offers insights into the molecular conformation and intermolecular interactions. These studies help understand the compounds' physical and chemical properties, which are crucial for designing more effective molecules (S. Subasri et al., 2017).
Antitumor and Antifolate Activities
Compounds like "N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid" have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds show promise as antitumor agents, demonstrating potent inhibitory activities against human enzymes critical for DNA synthesis (A. Gangjee et al., 2008).
Glutaminase Inhibition for Cancer Treatment
Derivatives like "bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide" (BPTES) analogs have been evaluated as glutaminase inhibitors. These studies are significant for cancer treatment, as they provide insights into the synthesis, structure-activity relationships, and pharmacological evaluation of compounds that can attenuate the growth of cancer cells (K. Shukla et al., 2012).
Antimicrobial and Antitubercular Activities
New pyrimidine-azitidinone analogues have been synthesized and tested for their antimicrobial and antitubercular activities. These compounds are explored for their potential to inhibit the growth of bacterial strains, including mycobacterium tuberculosis, offering a promising avenue for developing new antibacterial and antituberculosis drugs (M. Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-10(14-9-4-2-1-3-5-9)8-18-11-6-7-13-12(17)15-11/h1-7H,8H2,(H,14,16)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZQISNYZVZKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.